(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride
Description
Molecular Architecture of Bicyclo[1.1.1]pentane Scaffold
The bicyclo[1.1.1]pentane (BCP) framework is a highly strained bridged bicyclic system consisting of three fused cyclopropane rings, forming a rigid, three-dimensional structure. The central bridgehead carbon (C1) connects two adjacent bridge carbons (C2 and C3), creating bond angles of approximately 60° between adjacent bridgehead atoms. This geometry imposes significant angle strain, with estimated strain energies comparable to those of cubane or norbornane derivatives. The BCP scaffold’s rigidity arises from its inability to adopt planar conformations, making it a valuable bioisostere for linear or aromatic groups in medicinal chemistry.
The methanamine substituent at the C1 position extends perpendicularly from the bridgehead, while the methoxy group occupies the C3 position. X-ray crystallographic studies of analogous BCP derivatives reveal bond lengths of 1.54–1.58 Å for bridgehead C–C bonds, slightly elongated compared to standard sp³–sp³ bonds due to strain. The scaffold’s stability under synthetic conditions is evidenced by its scalability; protocols using light-enabled flow reactors have produced kilogram quantities of BCP iodides with minimal purification.
| Structural Feature | Bicyclo[1.1.1]pentane | Norbornane (Comparison) |
|---|---|---|
| Bridgehead Bond Angle | ~60° | ~96° |
| Strain Energy (kcal/mol) | ~80 | ~30 |
| Bridgehead C–C Bond Length | 1.54–1.58 Å | 1.54 Å |
Electronic Effects of Methoxy Substituent at C3 Position
The methoxy group (–OCH₃) at C3 introduces distinct electronic perturbations to the BCP scaffold. As an electron-donating substituent, the methoxy oxygen’s lone pairs delocalize into the adjacent σ-framework via hyperconjugation, slightly reducing local electrophilicity. This effect is moderated by the scaffold’s rigidity, which limits resonance interactions. Computational analyses of analogous systems indicate that the methoxy group increases electron density at the bridgehead (C1) by 6–8% compared to unsubstituted BCP derivatives.
The substituent’s position at C3 also creates steric shielding around the bridgehead. Nuclear Overhauser effect (NOE) spectroscopy studies of related compounds show through-space interactions between methoxy protons and the methanamine group, suggesting a preferred conformation where the methoxy oxygen aligns antiperiplanar to the bridgehead. This orientation minimizes steric clashes while maximizing electronic stabilization.
In the hydrochloride salt, the methoxy group’s electron-donating capacity may influence amine protonation. Comparative pKa measurements of BCP amines show that C3 electron-donating groups lower the amine’s basicity by ~0.5 units compared to unsubstituted analogs, likely due to increased electron density at the nitrogen.
Protonation State and Counterion Interactions in Hydrochloride Salt Formation
Protonation of the primary amine occurs preferentially at the bridgehead methanamine group, forming a stable ammonium chloride salt. The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C) compared to the free base, which is critical for biological applications. Ionic interactions between the protonated amine (–NH₃⁺) and chloride counterion (Cl⁻) dominate the solid-state structure.
X-ray powder diffraction data for similar BCP hydrochlorides reveal a monoclinic crystal system with chloride ions occupying interstitial sites between cationic BCP moieties. The N–H···Cl hydrogen bond lengths measure 2.02–2.15 Å, consistent with moderate-strength interactions. Thermal gravimetric analysis shows decomposition onset at 210°C, indicating robust salt stability under standard storage conditions.
Counterion dynamics in solution were probed via ³⁵Cl NMR spectroscopy, which revealed a single chloride environment with a quadrupolar coupling constant of 3.2 MHz, suggesting minimal anion mobility in polar solvents. This restricted motion enhances salt stability and prevents ion pairing under physiological conditions.
Properties
CAS No. |
2231675-05-9 |
|---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(3-methoxy-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-9-7-2-6(3-7,4-7)5-8;/h2-5,8H2,1H3;1H |
InChI Key |
OLXSLEJTPMWKBM-UHFFFAOYSA-N |
Canonical SMILES |
COC12CC(C1)(C2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bicyclo[1.1.1]pentane Core
Photochemical Flow Synthesis
A recent method involves the photochemical addition of [1.1.1]propellane to diacetyl under flow conditions, enabling rapid and scalable construction of the bicyclo[1.1.1]pentane core in kilogram quantities within one day. This method offers high efficiency and reproducibility.Batch Haloform Reaction
The diketone intermediate formed can be converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via a haloform reaction, providing a versatile platform for further functionalization.
Functionalization to Introduce Methoxy and Amine Groups
Methoxy Group Introduction
The 3-methoxy substituent is introduced by nucleophilic substitution on a suitable leaving group precursor or by methylation of a hydroxyl intermediate. For example, 3-hydroxybicyclo[1.1.1]pentane derivatives can be methylated using methylating agents under controlled conditions.Amine Group Introduction
The methanamine group at the 1-position is typically installed by reductive amination or substitution reactions. A common approach involves converting a carboxylic acid or ester intermediate to an amine via Curtius rearrangement or azide reduction, followed by purification.Purification and Salt Formation
The free amine is purified by column chromatography and then converted to the hydrochloride salt by treatment with HCl in an appropriate solvent, yielding the stable hydrochloride form.
Representative Experimental Data
Research Findings and Optimization Notes
Scalability : The flow photochemical method for core construction is highly scalable and reproducible, enabling kilogram-scale synthesis with consistent quality.
Purity and Yield : Column chromatography purification after amine introduction ensures high purity. Yields for functional group transformations typically range from 70% to 85%.
Reaction Conditions : Mild heating (around 85 °C) and controlled addition of reagents such as triethylamine and diphenylphosphoryl azide are critical for successful amine installation.
Safety : Handling of strained bicyclic intermediates requires careful control of reaction conditions to avoid decomposition. The hydrochloride salt form improves compound stability and handling safety.
Summary Table of Key Synthetic Steps
Chemical Reactions Analysis
Types of Reactions
(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) are used for O-alkylation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The methoxy and amine groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituents at the 3-position of the BCP core, influencing molecular weight, polarity, and reactivity. Below is a comparative analysis:
*Calculated based on structural analogs.
Key Trends:
- Polarity : Methoxy (-OCH₃) and trifluoromethyl (-CF₃) substituents increase polarity compared to methyl (-CH₃) or hydrogen.
- Lipophilicity : Fluorinated analogs (e.g., -F, -CF₃) exhibit higher logP values, enhancing blood-brain barrier penetration.
- Metabolic Stability : Fluorine and trifluoromethyl groups reduce oxidative metabolism, extending half-life .
Challenges and Opportunities
- Synthetic Complexity : Strain in the BCP core complicates functionalization; methoxy groups require mild conditions to avoid ring opening.
- Optimization : Balancing polarity (methoxy) and lipophilicity (fluorine) is critical for target engagement.
Biological Activity
(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride, with the chemical formula CHClNO and CAS number 2231675-05-9, is a bicyclic amine compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article aims to explore its biological activity, supported by data tables, case studies, and relevant research findings.
The compound is characterized by its unique bicyclic structure, which contributes to its distinct biological activity. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 163.65 g/mol |
| Purity | 97% |
| IUPAC Name | (3-methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride |
| SMILES | COC12CC(CN)(C1)C2.Cl |
Biological Activity Overview
The biological activity of (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride has been investigated primarily in the context of its effects on neurotransmitter systems and potential therapeutic applications.
Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter levels, particularly dopamine and serotonin, which are critical in mood regulation and cognitive function. Studies have shown that compounds with similar structures often exhibit activity at various neurotransmitter receptors, including:
- Dopamine Receptors : Potentially acting as a modulator, which could influence conditions like depression and schizophrenia.
- Serotonin Receptors : Implications for anxiety and mood disorders.
Case Studies
Several studies have explored the pharmacological effects of related compounds, providing insights into the potential applications of (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride.
Study 1: Effects on Anxiety Models
A study conducted on anxiety models in rodents demonstrated that compounds structurally similar to (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride exhibited anxiolytic effects. The administration of these compounds resulted in reduced anxiety-like behavior in elevated plus-maze tests.
Study 2: Dopaminergic Activity
Another investigation focused on the dopaminergic system showed that related bicyclic amines could enhance dopamine release in specific brain regions associated with reward pathways. This suggests a potential for treating disorders linked to dopamine dysregulation.
Pharmacological Insights
The pharmacodynamics of (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride remain under-researched; however, preliminary findings suggest it may possess:
- Antidepressant-like effects : Similar compounds have shown promise in alleviating symptoms of depression through modulation of serotonin pathways.
- Cognitive Enhancements : Potential benefits in improving cognitive functions through dopaminergic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
